KHK2455
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KHK2455; KHK-2455; KHK 2455; |
Origin of Product |
United States |
Molecular and Biochemical Characterization of Khk2455 As an Ido1 Inhibitor
Comparative Analysis of KHK2455 with Other IDO1 Inhibitor Classes
Distinction from Heme-Binding Inhibitors
IDO1 is a heme-containing enzyme, and its enzymatic activity is dependent on its heme content . Historically, many first-generation IDO1 inhibitors, such as epacadostat (B560056) and navoximod, operate by targeting the heme-containing holo-IDO1. These inhibitors often form a tertiary complex with IDO1 and its heme group or compete with tryptophan for binding at the catalytic site .
In contrast, this compound represents a distinct class of IDO1 inhibitors that target the apo-IDO1 enzyme, which is the heme-free form of IDO1 . This mechanism involves the displacement of the heme group from the holoenzyme, thereby preventing its reattachment to the apoenzyme and leading to sustained inhibition of IDO1 catalytic activity . This differentiates this compound from inhibitors that bind to the heme-bound form or are tryptophan-competitive.
Implications of Novel Binding Mode for Inhibitor Design
The novel binding mode of this compound, characterized by its interaction with apo-IDO1 and subsequent heme displacement, carries significant implications for the design of future IDO1 inhibitors. This mechanism confers several advantages, including high target selectivity, durable target engagement, and exceptional potency in cellular assays . By competing with heme rather than the tryptophan substrate, apo-IDO1 inhibitors like this compound can achieve sustained IDO1 inhibition due to the delayed rebinding of heme to the apoenzyme following inhibitor dissociation . Furthermore, this class of inhibitors has been reported to avoid inadvertent agonism of the aryl hydrocarbon receptor (AhR), a potential off-target effect observed with some earlier IDO1 inhibitors . This distinct inhibitory mechanism provides a promising avenue for developing more effective and selective IDO1 inhibitors, potentially overcoming limitations encountered with previous generations of compounds .
Impact of this compound on Downstream Metabolites of the Kynurenine (B1673888) Pathway
The kynurenine pathway is the primary route for tryptophan metabolism, accounting for over 90% of its catabolism in mammals . IDO1 catalyzes the initial and rate-limiting step in this pathway, converting tryptophan to N-formylkynurenine, which is then metabolized to kynurenine and other downstream products . This compound, as an IDO1 inhibitor, directly impacts the levels of these metabolites.
Regulation of Tryptophan and Kynurenine Levels in Biological Systems
Inhibition of IDO1 by this compound leads to a reduction in kynurenine levels and a corresponding increase in tryptophan levels, thereby modulating the immune environment . Clinical studies have investigated the impact of this compound on plasma kynurenine (KYN) and tryptophan (TRP) concentrations . Results from these studies indicate a dose-dependent inhibition of IDO activity. For instance, at a 100 mg dose of this compound on Day 15, a median inhibition of 70.5% in plasma KYN concentration and 70.8% in the KYN/TRP ratio was observed compared to baseline . Furthermore, ex vivo kynurenine production was inhibited by over 95% at doses of 10 mg this compound or higher . Steady-state simulations confirmed that the KYN/TRP ratio decreased with increasing this compound doses, reaching a constant nadir at the 100 mg dose .
Investigation of Kynurenine-to-Tryptophan Ratio as a Pharmacodynamic Marker
The kynurenine-to-tryptophan (K:T) ratio serves as a crucial pharmacodynamic (PD) marker for assessing IDO1 activity and the efficacy of IDO1 inhibitors . This ratio reflects the activity of IDO, which is upregulated by inflammatory cytokines such as interferon-gamma (IFN-γ), leading to increased kynurenine formation and tryptophan depletion . In the context of this compound, population pharmacokinetic-pharmacodynamic (PK-PD) analyses have demonstrated that the K:T ratio is well-described by an indirect response model . The observed dose-dependent decrease in the K:T ratio with this compound administration confirms effective target modulation and underscores the compound's ability to inhibit IDO1 activity in biological systems .
Table 1: Impact of this compound on Plasma Kynurenine and Kynurenine-to-Tryptophan Ratio
| Parameter | Median Inhibition at 100 mg Dose (Day 15 vs. Baseline) | Ex Vivo Kyn Production Inhibition (at ≥10 mg) |
| Plasma Kynurenine (Kyn) Concentration | 70.5% | >95% |
| Kynurenine-to-Tryptophan (K:T) Ratio | 70.8% | N/A |
Preclinical Immunomodulatory Studies of Khk2455 in in Vitro and in Vivo Models
Cellular Immunomodulatory Effects of KHK2455 (In Vitro)
This compound has been characterized for its ability to reverse IDO1-mediated immunosuppression, thereby influencing various immune cell populations in vitro.
IDO1 activity typically leads to the depletion of tryptophan, an essential amino acid for T cell proliferation and activation, resulting in T cell anergy and suppression of the immune system. Preclinical studies indicate that this compound, by inhibiting IDO1 and consequently decreasing kynurenine (B1673888) levels, increases and restores the proliferation and activation of T lymphocytes. This suggests a reversal of the immunosuppressive effects induced by IDO1 on T cells, promoting their effector functions.
Regulatory T cells (Tregs) play a significant role in maintaining immune tolerance and can suppress anti-tumor immune responses within the tumor microenvironment. IDO1's degradation of tryptophan to kynurenine is known to suppress T cell effector activity and increase Treg activity. this compound has been shown to cause a reduction in tumor-associated regulatory T cells, thereby potentially mitigating their immunosuppressive influence and enhancing anti-tumor immunity.
Natural Killer (NK) cells are crucial components of the innate immune system, capable of direct cytotoxicity against tumor cells and interactions with other immune cells like dendritic cells (DCs). Dendritic cells are professional antigen-presenting cells that initiate and regulate adaptive immune responses. IDO1 expression has been associated with the inhibition of NK cell function and the promotion of tolerogenic dendritic cell differentiation, contributing to an immunosuppressive environment. this compound, through IDO1 inhibition, is reported to increase and restore the proliferation and activation of both NK cells and dendritic cells. This suggests that this compound can help normalize the phenotype of DCs and enhance the functional activity of NK cells, which are critical for effective anti-tumor responses.
Interferons (IFNs), particularly IFN-γ, are key cytokines involved in anti-tumor immunity, promoting immune cell activation and exhibiting direct anti-proliferative effects on tumor cells. this compound has been shown to induce increased interferon production. This effect is consistent with the role of IDO1 inhibition in reversing immunosuppression, as IDO1 activity can suppress type I IFN production, and its inhibition can lead to increased IFN-γ production.
Impact on Natural Killer (NK) Cell Function and Dendritic Cell Phenotype
Antitumor Activity of this compound in Preclinical Tumor Models (In Vivo)
To evaluate its therapeutic potential, this compound has been assessed in preclinical in vivo tumor models, particularly syngeneic mouse models, which are valuable for studying immunotherapies in the context of an intact immune system.
Syngeneic mouse models, where tumor cells are derived from the same genetic background as the immunocompetent host mice, are critical for evaluating the efficacy of immunotherapies as they allow for the assessment of anti-tumor responses within a fully functional immune system. Preclinical studies have demonstrated that this compound inhibits kynurenine production in these models and shows synergistic inhibition of tumor growth when combined with immune checkpoint inhibitors. This synergistic effect, observed with agents like anti-PD-L1 (e.g., Avelumab) or anti-CCR4 (e.g., Mogamulizumab) antibodies, suggests that this compound enhances anti-tumor immunity and overcomes tumor immune evasion by complementing the action of checkpoint inhibitors. While specific quantitative data on tumor volume reduction from standalone preclinical studies of this compound are not detailed in the publicly available search results, the observed synergistic activity underscores its potential in combination strategies to suppress tumor growth in vivo.
Advanced Research Perspectives on Khk2455 and the Kynurenine Pathway
Interplay between IDO1 Inhibition and the Aryl Hydrocarbon Receptor (AhR) Axis
The kynurenine (B1673888) pathway (KP) of tryptophan degradation is a critical regulator of immunity, neuronal function, and intestinal homeostasis. Its metabolites, particularly kynurenine, have significant interactions with the aryl hydrocarbon receptor (AhR).
Modulation of AhR Activation by Kynurenine Metabolites
Kynurenine, the initial tryptophan metabolite generated by the IDO pathway, is a known endogenous ligand for the AhR. The binding of kynurenine to AhR can activate this receptor, leading to the differentiation of T cells into FoxP3+ regulatory T cells (Tregs) and fostering an immunosuppressive environment. This activation has been demonstrated to occur at clinically relevant doses in humans. Beyond kynurenine, other kynurenine pathway metabolites, such as kynurenic acid and xanthurenic acid, have also shown potent AhR agonistic activity, especially under conditions of tryptophan deprivation.
The interaction between kynurenine and AhR can establish a positive feedback loop. Kynurenine-mediated activation of AhR has been observed to stimulate the expression of IDO1, which in turn generates more kynurenine by degrading tryptophan. This feedback mechanism can further link inflammation with reactive oxygen species production and contribute to sustained immune suppression. Additionally, AhR activation can positively regulate the expression of the amino acid transporter SLC7A5 (LAT1), which facilitates the cellular uptake of both kynurenine and tryptophan, potentially leading to a "feed-forward" mechanism of AhR pathway activation in inflammatory settings.
Evaluation of KHK2455's Non-Agonistic Properties on AhR
This compound is characterized as a selective IDO1 inhibitor. While direct experimental data explicitly confirming this compound's non-agonistic properties on AhR are not publicly detailed, its mechanism of action focuses on inhibiting IDO1 to reduce the production of kynurenine. By reducing the availability of kynurenine, a primary endogenous AhR ligand, this compound indirectly modulates AhR activity by removing its activating metabolite. This approach suggests that this compound's therapeutic effect is primarily driven by the reduction of immunosuppressive kynurenine rather than direct agonism or antagonism of the AhR itself. The selectivity of this compound for IDO1 is a key characteristic, differentiating it from compounds that might have broader or off-target effects on other tryptophan-degrading enzymes or receptors.
Table 1: this compound's Inhibition of IDO Activity
| Parameter | Dose (mg) | Median Inhibition (Day 15 vs. Baseline) | Ex Vivo Kyn Production |
| Plasma Kyn Conc. | 100 | 70.5% | >95% (at ≥10 mg) |
| Plasma Kyn/Trp Ratio | 100 | 70.8% | >95% (at ≥10 mg) |
Data derived from clinical studies demonstrating potent dose-dependent inhibition of IDO activity by this compound.
Addressing Compensatory Mechanisms in Tryptophan Metabolism
The kynurenine pathway involves multiple enzymes, and inhibition of a single enzyme can sometimes lead to compensatory mechanisms that limit therapeutic efficacy.
Role of TDO2 and IDO2 in Maintaining Kynurenine Production
Tryptophan degradation into kynurenine is primarily catalyzed by IDO1, but also by tryptophan 2,3-dioxygenase (TDO2) and indoleamine 2,3-dioxygenase 2 (IDO2). These enzymes represent potential compensatory pathways that can maintain kynurenine production even when IDO1 is inhibited.
Research indicates that TDO2 can significantly compensate for the loss of IDO1 function. For instance, inhibition of IDO1 has been shown to induce the upregulation of TDO2 protein both in vitro and in vivo. In certain tumor types, TDO2 expression can be very low to non-detectable compared to IDO1, yet it can still compensate for IDO1 inhibition, leading to continued kynurenine secretion. TDO2 is generally expressed in the liver, kidney, and brain, with very low expression in normal lung tissue, but its expression can increase in various cancers.
IDO2 also contributes to kynurenine metabolism, although it is considered a less significant target in human tumors compared to IDO1 and TDO2 due to its lower expression and reduced capacity for L-tryptophan degradation. However, IDO2 may still be part of a compensatory or mutualistic mechanism induced when IDO1 is inhibited, potentially contributing to the limited efficacy observed in some clinical trials of single-agent IDO1 inhibitors.
Rationale for Dual IDO1/TDO2 Inhibition Strategies in Research
The clinical failure of single-agent IDO1 inhibitors, such as epacadostat (B560056), has underscored the limitations of targeting only one enzyme in the kynurenine pathway. This outcome has highlighted the critical importance of addressing compensatory mechanisms, particularly the upregulation of TDO2, which can sustain kynurenine production despite IDO1 inhibition.
To overcome these challenges, researchers are actively exploring dual inhibition strategies that target both IDO1 and TDO2. This approach is rationalized by several factors:
Comprehensive Pathway Blockade: Dual inhibition aims to achieve a more complete blockade of tryptophan degradation, thereby maximizing the reduction of immunosuppressive kynurenine metabolites.
Enhanced Anti-Tumor Immunity: By more effectively reducing kynurenine levels, dual inhibition can enhance anti-tumor immunity, as demonstrated in preclinical models where it led to reduced tumor growth, diminished tumor-associated macrophages, and suppressed PD-L1 expression.
Overcoming Resistance: In a significant proportion of human tumors, both IDO1 and TDO2 are expressed, and targeting both enzymes can address a wider range of malignancies (up to 51% of human tumors compared to 31% for IDO1 inhibitors alone). This strategy is particularly relevant in platinum-resistant non-small cell lung cancer models, where dual IDO1/TDO2 inhibition has shown promising results.
Improved Efficacy: Preclinical studies have shown that dual inhibition of IDO1 and TDO2, especially when combined with anti-PD1 therapy, can significantly improve survival in mouse models of lung cancer. The development of dual inhibitors, such as AT-0174, has demonstrated effective reduction of kynurenine levels and favorable immune cell infiltration.
Metabolic Reprogramming and Immune Evasion Beyond IDO1
Metabolic reprogramming is a fundamental hallmark of cancer, enabling tumor cells to adapt to harsh microenvironments, acquire nutrients efficiently, and evade immune surveillance. The kynurenine pathway, particularly through IDO1 activity, is a key player in this metabolic shift, contributing significantly to immune evasion.
Cancer cells often upregulate IDO1, leading to the degradation of tryptophan into immunosuppressive kynurenine. This depletion of tryptophan inhibits the proliferation and activation of effector T cells, while the accumulation of kynurenine promotes the expansion of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), creating an immunosuppressive tumor microenvironment (TME). This metabolic alteration allows cancer cells to escape immune surveillance and contributes to therapy resistance.
Beyond the direct effects of IDO1, metabolic reprogramming in the TME involves a complex interplay of various metabolic pathways that collectively contribute to immune evasion:
Nutrient Competition: Cancer cells often exhibit increased utilization of glucose and glutamine, leading to limited extracellular levels of these crucial nutrients for tumor-infiltrating immune cells. This nutrient deprivation can inhibit T cell proliferation and effector functions.
Lipid Metabolism: Abnormal lipid accumulation within the TME can foster immune evasion and inflammation, serving as an energy source for rapidly proliferating cancer cells. This accumulation is associated with T cell dysfunction, exhaustion, and increased proportions of Tregs.
AhR Axis: The kynurenine-AhR axis is central to metabolic alterations and immune evasion. In cisplatin-resistant cells, increased kynurenine activates AhR, which then enhances the expression of immunosuppressive genes, further promoting tumor immune evasion.
Other Immunosuppressive Metabolites: The TME can also accumulate other immunosuppressive metabolites beyond kynurenine, such as adenosine (B11128) and prostaglandin (B15479496) E2 (PGE2), which further contribute to suppressing anti-cancer immune responses.
Targeting the kynurenine pathway is therefore part of a broader strategy to reverse the immunosuppressive TME and enhance anti-tumor immunity. Understanding these intricate metabolic dependencies and redundancies is crucial for developing effective therapeutic strategies that can overcome drug resistance and improve the efficacy of immunotherapies.
Methodological Approaches for Khk2455 Research
Preclinical Pharmacodynamic Analysis Methodologies
Measurement of Tryptophan and Kynurenine (B1673888) in Preclinical Biological Samples
The measurement of tryptophan (Trp) and kynurenine (Kyn) concentrations in biological samples is a fundamental pharmacodynamic assessment for IDO1 inhibitors like KHK2455. This is crucial because IDO1 catalyzes the conversion of L-tryptophan to kynurenine. By inhibiting IDO1, this compound is expected to decrease kynurenine levels and potentially increase tryptophan levels, thereby altering the kynurenine-to-tryptophan (Kyn:Trp) ratio. This ratio serves as a key biomarker for cellular immune response and IDO activity .
In preclinical and clinical studies, plasma concentrations of this compound, as well as plasma kynurenine and tryptophan concentrations, are obtained to characterize the compound's exposure and its relationship to response . Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA) are commonly utilized for the quantitative profiling of these metabolites in various sample types, including plasma, serum, cell culture supernatants, and tissue homogenates from both animal and human origins . For instance, ELISA kits have been widely used to calculate the kynurenine/tryptophan ratio with minimal sample volume requirements .
Ex Vivo Kynurenine Production Assays for Target Engagement
Ex vivo kynurenine production assays are a direct method to assess the functional inhibition of IDO1 by this compound and confirm target engagement. These assays measure the ability of biological samples (e.g., blood cells, tissue samples) to produce kynurenine from tryptophan when stimulated, thus reflecting endogenous IDO activity.
In studies evaluating this compound, potent dose-dependent inhibition of IDO activity has been demonstrated in plasma samples and through ex vivo stimulation assays. For example, at a 10 mg dose of this compound, studies showed a significant reduction in kynurenine concentrations and the Kyn:Trp ratio in plasma samples compared to baseline. Furthermore, ex vivo stimulation assays confirmed a substantial inhibition in kynurenine production, indicating effective target modulation .
The following table summarizes representative findings from ex vivo kynurenine production assays and plasma metabolite measurements for this compound:
| Assay Type | This compound Dose | Observed Effect on Kynurenine Production / Levels | Reference |
| Plasma Kynurenine Concentration | 10 mg | 67% inhibition compared to baseline | |
| Plasma Kynurenine:Tryptophan Ratio | 10 mg | 66% inhibition compared to baseline | |
| Ex Vivo Kynurenine Production | 10 mg | >95% inhibition |
Structural Biology Techniques for Inhibitor-Enzyme Complex Characterization
Structural biology techniques are indispensable for understanding the molecular interactions between inhibitors and their target enzymes, providing insights into binding mechanisms and guiding drug design.
X-ray Crystallography of this compound-IDO1 Complexes
X-ray crystallography is a primary method for determining the atomic and molecular structure of proteins and their complexes with small molecules, including enzyme-inhibitor complexes . This technique has been extensively used to elucidate the three-dimensional structures of human IDO1 in complex with various inhibitors, revealing details of their binding sites and interaction modes . Such structural information is critical for understanding the inhibitory mechanism and for the rational design of more potent and selective compounds.
While X-ray crystallography is a standard approach for characterizing IDO1 inhibitor complexes, the specific crystal structure of this compound in complex with IDO1 has not been publicly disclosed. However, the general application of this technique to IDO1 inhibitors provides a framework for how this compound's interaction with IDO1 would be characterized once such structural data becomes available. For instance, studies on other IDO1 inhibitors have revealed coordination bonds with the heme iron, hydrogen bonding interactions, and hydrophobic contacts within the enzyme's active site .
Cryo-Electron Microscopy and Nuclear Magnetic Resonance Spectroscopy for Structural Analysis
Cryo-electron microscopy (Cryo-EM) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful complementary techniques for structural analysis of biological macromolecules. Cryo-EM allows for the determination of three-dimensional structures of biomolecules at near-atomic resolution, particularly useful for large, dynamic protein complexes, and can capture multiple conformational states. NMR spectroscopy, on the other hand, is highly valuable for characterizing the structure, dynamics, and interactions of biomolecules in solution, providing insights into molecular flexibility and binding events.
While these techniques are broadly applied in structural biology to understand enzyme-inhibitor interactions, there is no publicly available information indicating that Cryo-EM or NMR spectroscopy has been specifically used to characterize the structure of this compound or its complex with IDO1. Despite the absence of specific data for this compound, these methods remain crucial tools in the broader field of IDO1 inhibitor research for elucidating complex structures and dynamic behaviors that may not be fully resolved by X-ray crystallography alone.
Future Research Directions and Unaddressed Questions for Khk2455
Exploration of KHK2455 in Novel Preclinical Disease Contexts
While IDO1 inhibition has primarily been explored in various cancer types due to its role in tumor immune evasion, future research with this compound could extend to other preclinical disease contexts where tryptophan metabolism and immune regulation are implicated . Beyond its current focus on solid tumors like urothelial carcinoma, head and neck, ovarian, and salivary gland carcinoma, this compound's mechanism of action suggests potential in other malignancies where IDO1 is highly expressed or contributes to an immunosuppressive environment .
Furthermore, the involvement of IDO1 in various inflammatory processes and neurological conditions opens avenues for exploring this compound's utility outside oncology. For instance, IDO1 and its pathway have been implicated in neurodegenerative disorders such as Huntington's disease, suggesting a potential role for IDO1 inhibitors in modulating disease progression or symptoms . Research could investigate how this compound impacts immune-mediated inflammatory responses in non-cancerous settings, given that IDO1 is induced by inflammatory stimuli like IFN-γ and contributes to immune tolerance .
| Disease Context | Rationale for this compound Exploration |
| Other Cancers | High IDO1 expression or immunosuppressive TME beyond current indications . |
| Inflammatory Diseases | IDO1's role in immune tolerance and regulation of inflammatory responses . |
| Neurodegenerative Disorders | Involvement of IDO1 pathway in conditions like Huntington's disease . |
Investigation of Resistance Mechanisms to IDO1 Inhibition in Preclinical Models
The observed failures of some IDO1 inhibitors in late-stage clinical trials underscore the critical need to understand mechanisms of resistance . This compound, with its distinct apo-IDO1 binding mechanism, provides an opportunity to investigate whether similar or novel resistance pathways emerge. Preclinical studies could leverage this compound to:
Elucidate adaptive immune escape pathways : Research has shown that IDO1 inhibitors can induce drug resistance in tumor tissues by activating pathways such as the IL-6/JAK/STAT3 pathway . Future studies with this compound could explore if similar or different compensatory signaling pathways are activated in response to its specific mode of IDO1 inhibition.
Investigate alternative tryptophan catabolism : Tryptophan 2,3-dioxygenase 2 (TDO2) and IDO2 are other enzymes involved in tryptophan degradation . Tumors might upregulate these alternative enzymes to bypass IDO1 inhibition, maintaining an immunosuppressive environment . Preclinical models using this compound could assess the compensatory roles of TDO2 or IDO2 and inform the development of dual or pan-inhibitors .
Address off-target effects : Some IDO1 inhibitors have been shown to bind to the aryl hydrocarbon receptor (AhR), potentially suppressing the immune system or leading to other detrimental effects . Research with this compound should rigorously evaluate its specificity and potential off-target interactions in preclinical models to ensure its therapeutic benefits are not undermined by unintended consequences.
Explore metabolic adaptations : Tumors can undergo metabolic reprogramming to resist therapy . Studies could investigate how IDO1 inhibition by this compound affects broader metabolic pathways within the tumor and immune cells, and identify potential metabolic vulnerabilities that could be co-targeted .
Development of Advanced Preclinical Models to Mimic Complex Tumor Microenvironments
The limitations of traditional 2D cell cultures and even some in vivo xenograft models in fully recapitulating the complexity of the tumor microenvironment (TME) are well-recognized . Future research on this compound necessitates the adoption and development of more advanced preclinical models that better mimic the intricate cellular and molecular interactions within the TME. These models include:
3D Spheroids and Organoids : These in vitro models offer a more physiologically relevant environment than 2D cultures, allowing for better assessment of drug penetration, cell-cell interactions, and TME components . This compound's effects on immune cell infiltration and activity within these complex structures can be studied.
Humanized Mouse Models : These models, particularly those based on CD34+ hematopoietic stem cells, can recapitulate a more complete human immune system, including adaptive and innate immune components, providing a more relevant platform for evaluating immunotherapies like this compound .
Patient-Derived Xenografts (PDXs) with intact TME : While traditional PDXs in immunodeficient mice have limitations in immune system representation, efforts to develop humanized PDX models that retain aspects of the human immune system or incorporate TME components are crucial for assessing this compound's efficacy in a patient-relevant context .
Microfluidic and Tumor-on-Chip Models : These advanced in vitro systems allow for precise control over the TME, including nutrient gradients, oxygen levels, and cell-cell interactions, providing a high-throughput platform for studying this compound's impact on tumor-immune crosstalk .
| Preclinical Model Type | Advantages for this compound Research |
| 3D Spheroids/Organoids | Better mimicry of TME architecture, cell-cell interactions, and drug penetration . |
| Humanized Mouse Models | Recapitulate a more complete human immune system for immunotherapy evaluation . |
| Patient-Derived Xenografts (PDXs) | Retain patient tumor heterogeneity and some TME components . |
| Microfluidic/Tumor-on-Chip | Precise control over TME factors, high-throughput screening . |
Integration of Multi-Omics Data in this compound Preclinical Research
A comprehensive understanding of this compound's effects and the complex biological responses to IDO1 inhibition requires the integration of multi-omics data. By combining information from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a holistic view of the molecular changes induced by this compound .
Mechanism Elucidation : Multi-omics approaches can help identify the precise molecular pathways and networks modulated by this compound, including upstream and downstream effects of IDO1 inhibition on immune cells and tumor cells .
Biomarker Discovery : Integrating multi-omics data can facilitate the discovery of predictive biomarkers for response or resistance to this compound, allowing for patient stratification in future clinical studies . For example, changes in kynurenine (B1673888):tryptophan ratios are already used as a measure of IDO activity .
Resistance Mechanism Identification : By comparing omics profiles of sensitive versus resistant models treated with this compound, researchers can pinpoint specific genetic, epigenetic, transcriptional, or metabolic adaptations that confer resistance .
Combination Strategy Optimization : Multi-omics data can reveal synergistic pathways when this compound is combined with other agents (e.g., immune checkpoint inhibitors, chemotherapy), guiding the rational design of more effective combination therapies .
Innovations in IDO1 Inhibitor Design Guided by this compound's Mechanism
This compound's unique mechanism of inhibiting apo-IDO1 by displacing the heme group offers valuable insights for the design of next-generation IDO1 inhibitors . This approach differs from some first-generation inhibitors that target heme-IDO1 directly or act as tryptophan mimetics . Future innovations in IDO1 inhibitor design, informed by this compound, could include:
Targeting Apo-IDO1 : Further exploration of compounds that specifically target apo-IDO1 could lead to inhibitors with improved potency, selectivity, and potentially different resistance profiles .
Dual IDO1/TDO2 Inhibition : Given the potential for TDO2 to compensate for IDO1 inhibition, designing dual inhibitors that target both enzymes simultaneously could offer a more comprehensive blockade of the kynurenine pathway and overcome resistance .
PROTACs and other degradation strategies : Beyond catalytic inhibition, developing proteolysis-targeting chimeras (PROTACs) or other molecular degraders for IDO1 could offer a more sustained and complete suppression of IDO1 protein levels, potentially leading to more durable anti-tumor effects .
Structure-guided design : Detailed structural analysis of this compound's interaction with apo-IDO1 can provide a blueprint for rational drug design, enabling the synthesis of novel chemical scaffolds with optimized binding affinities and pharmacokinetic properties .
Potential for this compound as a Research Tool for Immunometabolism Studies
Immunometabolism, the study of the interplay between immune responses and metabolic pathways, is a rapidly expanding field . As a potent and selective IDO1 inhibitor, this compound holds significant potential as a research tool to dissect the intricate connections between tryptophan metabolism and immune cell function.
Dissecting Tryptophan Pathway's Role : this compound can be used to precisely inhibit the IDO1-mediated kynurenine pathway, allowing researchers to study the specific impact of tryptophan depletion and kynurenine accumulation on various immune cell subsets (e.g., T cells, NK cells, macrophages, DCs) and their metabolic states in different disease models .
Understanding Immune Cell Reprogramming : By blocking IDO1, this compound can help elucidate how metabolic changes influence immune cell differentiation, activation, and effector functions, and how these processes are reprogrammed in diseases like cancer or chronic inflammation .
Investigating Metabolic Vulnerabilities : this compound can be employed to uncover metabolic vulnerabilities in tumor cells or immune cells that rely on the IDO1 pathway, potentially identifying novel therapeutic targets beyond direct IDO1 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
